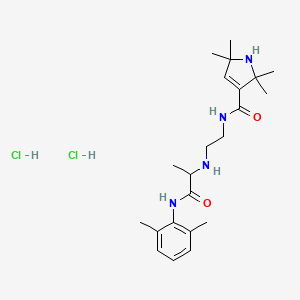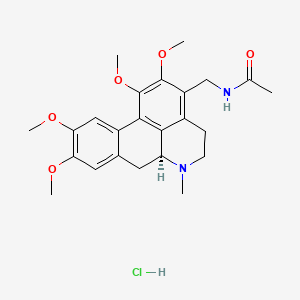
Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a carbamic acid moiety, a purine base, and a phosphinylidene group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine base, followed by the introduction of the carbamic acid and phosphinylidene groups. Common reagents used in these reactions include phosphorous oxychloride, tert-butylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms
Scientific Research Applications
Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease processes. In industry, the compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in a range of biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- include other carbamic acid derivatives and purine-based compounds. Examples include carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, (S)- and similar phosphinylidene-containing compounds.
Uniqueness: What sets Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- apart is its specific stereochemistry and the presence of multiple reactive functional groups. This unique combination enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
201341-09-5 |
|---|---|
Molecular Formula |
C21H36N7O8P |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(tert-butylcarbamoyloxymethoxy)phosphoryl]oxymethyl N-tert-butylcarbamate |
InChI |
InChI=1S/C21H36N7O8P/c1-14(8-28-10-25-15-16(22)23-9-24-17(15)28)34-13-37(31,35-11-32-18(29)26-20(2,3)4)36-12-33-19(30)27-21(5,6)7/h9-10,14H,8,11-13H2,1-7H3,(H,26,29)(H,27,30)(H2,22,23,24)/t14-/m1/s1 |
InChI Key |
QVTPQRAYAGGSCM-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)NC(C)(C)C)OCOC(=O)NC(C)(C)C |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)NC(C)(C)C)OCOC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


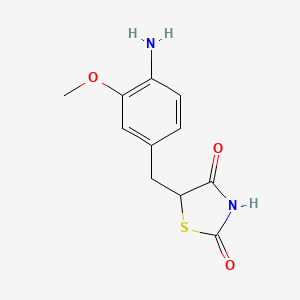
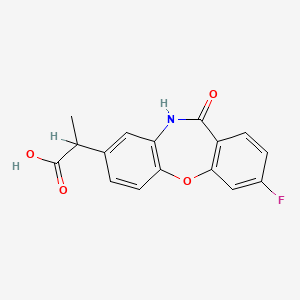

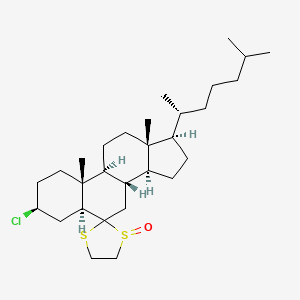

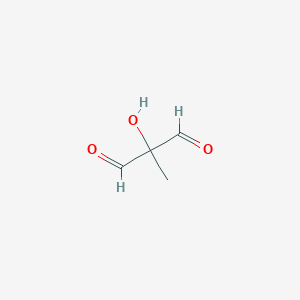
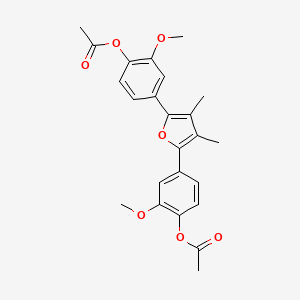
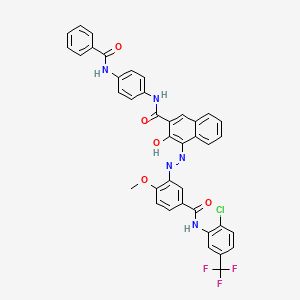

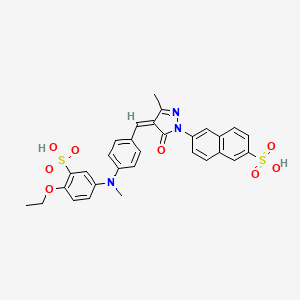
![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
